
4-Bromo-2-(trifluoromethyl)benzonitrile
Overview
Description
4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C8H3BrF3N. It is a member of the benzonitrile family, characterized by the presence of a bromine atom and a trifluoromethyl group attached to a benzene ring. This compound is a valuable intermediate in organic synthesis and has applications in various fields, including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-(trifluoromethyl)benzonitrile typically involves multiple steps starting from 4-bromo-2-(trifluoromethyl)benzoic acid. The process includes halogenation, nitration, and cyanation reactions. One common method involves the bromination of 2-(trifluoromethyl)benzonitrile using bromine or N-bromosuccinimide in the presence of a catalyst .
Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, using efficient catalysts and reaction conditions. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining safety and environmental standards .
Chemical Reactions Analysis
Types of Reactions: 4-Bromo-2-(trifluoromethyl)benzonitrile undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The compound can be oxidized to form corresponding acids or other derivatives
Common Reagents and Conditions:
Substitution: Nucleophiles like sodium azide or potassium thiocyanate in the presence of a base.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Oxidation: Potassium permanganate or chromium trioxide
Major Products:
Substitution: Formation of 4-amino-2-(trifluoromethyl)benzonitrile.
Reduction: Formation of 4-bromo-2-(trifluoromethyl)benzylamine.
Oxidation: Formation of 4-bromo-2-(trifluoromethyl)benzoic acid
Scientific Research Applications
4-Bromo-2-(trifluoromethyl)benzonitrile is widely used in scientific research due to its versatility:
Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It is used in the development of bioactive molecules and as a building block in medicinal chemistry.
Medicine: The compound is involved in the synthesis of potential drug candidates for various diseases.
Industry: It is used in the production of advanced materials, such as liquid crystals and polymers .
Mechanism of Action
The mechanism of action of 4-Bromo-2-(trifluoromethyl)benzonitrile depends on its application. In medicinal chemistry, it acts as a precursor to bioactive molecules that target specific enzymes or receptors. The trifluoromethyl group enhances the compound’s lipophilicity and metabolic stability, making it a valuable component in drug design .
Comparison with Similar Compounds
4-Bromobenzonitrile: Lacks the trifluoromethyl group, making it less lipophilic and less metabolically stable.
2-(Bromomethyl)benzonitrile: Contains a bromomethyl group instead of a trifluoromethyl group, leading to different reactivity and applications.
4-Bromobenzotrifluoride: Contains a trifluoromethyl group but lacks the nitrile group, affecting its chemical properties and uses .
Uniqueness: 4-Bromo-2-(trifluoromethyl)benzonitrile is unique due to the presence of both bromine and trifluoromethyl groups, which confer distinct chemical properties such as high reactivity and stability. These features make it a valuable intermediate in various synthetic pathways and applications .
Biological Activity
4-Bromo-2-(trifluoromethyl)benzonitrile is an organic compound with the molecular formula C₈H₃BrF₃N. It belongs to the benzonitrile family and features a bromine atom, a trifluoromethyl group, and a nitrile functional group. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and agrochemical applications.
Property | Value |
---|---|
Molecular Formula | C₈H₃BrF₃N |
Molecular Weight | 236.01 g/mol |
CAS Number | 191165-13-6 |
Melting Point | Not specified |
Boiling Point | Not specified |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The presence of the trifluoromethyl group enhances lipophilicity and binding affinity, which can modulate various biological pathways. This compound is known to inhibit or activate target proteins, leading to significant physiological effects.
Potential Applications
-
Medicinal Chemistry :
- Anticancer Activity : Research indicates that compounds with similar structures exhibit anticancer properties by interfering with cellular signaling pathways or inducing apoptosis in cancer cells.
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially useful in treating diseases that are enzyme-related.
-
Agrochemicals :
- The compound's structural features suggest potential use in developing pesticides or herbicides, particularly targeting specific biochemical pathways in plants or pests.
-
Pharmaceutical Intermediates :
- It serves as a valuable intermediate in the synthesis of various pharmaceuticals, especially those targeting specific biological receptors.
Study 1: Enzyme Inhibition
A study published in MDPI explored the structure-activity relationship (SAR) of trifluoromethyl-containing compounds, revealing that the inclusion of trifluoromethyl groups significantly enhances potency against certain enzyme targets (e.g., 5-hydroxytryptamine uptake inhibition) compared to non-fluorinated analogs .
Study 2: Anticancer Properties
In preclinical trials, related compounds demonstrated synergistic effects when combined with existing chemotherapy agents. The mechanism involved the modulation of apoptosis pathways, suggesting that this compound could enhance the efficacy of cancer treatments .
Study 3: Agrochemical Development
Research on similar benzonitriles indicated their effectiveness as herbicides by targeting plant growth regulators. This suggests a potential pathway for developing agrochemicals based on the structure of this compound .
Comparative Analysis with Similar Compounds
Compound Name | Structure Features | Biological Activity |
---|---|---|
4-Bromo-2-fluorobenzonitrile | Lacks trifluoromethyl group | Moderate activity |
4-Bromobenzotrifluoride | Contains bromine and trifluoromethyl | High reactivity |
4-Bromo-3-(trifluoromethyl)benzonitrile | Similar but different substitution pattern | Varies based on substituents |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for 4-bromo-2-(trifluoromethyl)benzonitrile, and how can reaction conditions be tailored to improve yield?
The compound can be synthesized via diazotization and bromination. A reported method involves reacting 4-amino-2-(trifluoromethyl)benzonitrile with tert-butyl nitrite and copper(II) bromide in acetonitrile at 0–20°C, achieving an 82% yield . Key parameters include maintaining low temperatures during diazotization (0°C, 0.5 hours) and gradual warming for bromination (14 hours). Optimizing stoichiometry and controlling reaction time are critical to minimizing byproducts.
Q. Which analytical techniques are recommended for characterizing this compound, and how are they applied?
- NMR Spectroscopy : H and C NMR identify substituent positions (e.g., bromine and trifluoromethyl groups).
- IR Spectroscopy : Peaks near 2230 cm confirm the nitrile group, while C-Br and CF stretches appear at 600–800 cm and 1100–1200 cm, respectively .
- Mass Spectrometry : High-resolution MS confirms molecular weight (250.01 g/mol) and fragmentation patterns .
- HPLC : Reverse-phase C18 columns with UV detection (e.g., 254 nm) assess purity (>95%) and detect impurities like unreacted precursors .
Advanced Research Questions
Q. How does the electronic nature of the trifluoromethyl group influence regioselectivity in cross-coupling reactions involving this compound?
The electron-withdrawing trifluoromethyl group deactivates the aromatic ring, directing electrophilic substitution to the para position relative to itself. In Suzuki-Miyaura couplings, palladium catalysts (e.g., Pd(PPh)) preferentially react with the bromine atom due to its higher electrophilicity compared to the nitrile group. Computational studies (DFT) can model charge distribution to predict reactivity .
Q. What strategies are effective for identifying and quantifying trace impurities in this compound, such as dehalogenated byproducts?
- HPLC-MS : Coupling HPLC with mass spectrometry detects halogen loss (e.g., debrominated products at m/z 171).
- Relative Response Factor (RRF) : Calibrate impurities using RRF values (e.g., 1.4 for 4-amino-2-(trifluoromethyl)benzonitrile) against a reference standard. Limit impurities to <0.1% via peak area ratios .
- GC-MS : Monitors volatile byproducts (e.g., residual solvents or nitrile derivatives) .
Q. How is this compound utilized in synthesizing pharmaceutical intermediates, such as androgen receptor antagonists?
The compound serves as a precursor in enzalutamide synthesis. Key steps include:
- Amination : Reacting with 4-isothiocyanato-2-(trifluoromethyl)benzonitrile to form thioether linkages.
- Coupling Reactions : Palladium-mediated cross-couplings introduce methylcarbamoyl groups. Challenges include minimizing iodomethane use (toxic) and optimizing reaction scalability .
Q. What role does this compound play in agrochemical research, particularly as a pesticide intermediate?
It is a key intermediate in chlorfenapyr synthesis, a pyrrole-based insecticide. The bromine atom facilitates nucleophilic substitution with ethoxymethyl groups, while the trifluoromethyl group enhances metabolic stability. Regulatory studies require impurity profiling (e.g., <0.1% residual amines) and ecotoxicity assessments .
Q. Methodological Tables
Properties
IUPAC Name |
4-bromo-2-(trifluoromethyl)benzonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H3BrF3N/c9-6-2-1-5(4-13)7(3-6)8(10,11)12/h1-3H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XZZVLHLYHDELAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)C(F)(F)F)C#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H3BrF3N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90624956 | |
Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
250.01 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
191165-13-6 | |
Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90624956 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Bromo-2-(trifluoromethyl)benzonitrile | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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Retrosynthesis Analysis
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